![molecular formula C14H10N2S B2621055 2-茚并[2,3-D]吡唑-3-基噻吩 CAS No. 34708-97-9](/img/structure/B2621055.png)

2-茚并[2,3-D]吡唑-3-基噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

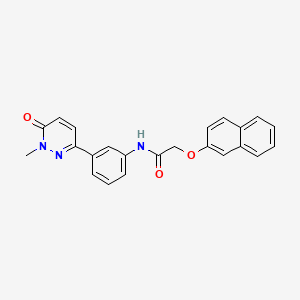

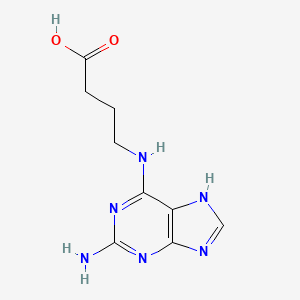

2-Indeno[2,3-D]pyrazol-3-ylthiophene is a chemical compound with the molecular formula C14H10N2S . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of 2-Indeno[2,3-D]pyrazol-3-ylthiophene consists of a pyrazole ring fused with an indene and thiophene . The 3D depiction of similar compounds has been used in docking studies .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Indeno[2,3-D]pyrazol-3-ylthiophene are not fully detailed in the search results. It has a molecular weight of 238.31.科学研究应用

用于染料敏化太阳能电池的光伏特性

研究重点介绍了具有与 2-茚并[2,3-D]吡唑-3-基噻吩相关的结构的化合物在光伏应用中的潜力。申等人 (2016) 的一项研究合成了近红外 D-A-π-A 染料,其中结合了用于染料敏化太阳能电池 (DSSC) 的基于茚并[1,2-b]噻吩的强供体。这些染料表现出增强的吸收波长范围进入近红外区域,在溶液和 TiO2 薄膜中都呈现出显着的绿色,表明它们在太阳能转换中的效用 (申等人,2016).

荧光吲唑合成

金等人 (2017) 的另一项研究重点是通过钯催化的苯环化合成荧光吲唑,利用吡唑和内部炔烃。该方法能够从简单且可用的起始原料中创建吲唑,提供了一条通过取代基变异来改变光化学性质的途径 (金等人,2017).

染料敏化太阳能电池中的有机敏化剂

林等人 (2015) 探讨了含有咔唑作为电子供体和茚并[1,2-b]噻吩作为桥连单元的 DSSC 中的有机敏化剂。他们的研究表明,这些敏化剂通过策略性分子工程可以实现高摩尔吸收系数和红移吸收带,从而提高太阳能电池性能 (林等人,2015).

绿色合成方法

石等人 (2008) 提出了一种绿色方法,通过在微波辐射下水中的多组分反应合成具有生物学意义的茚并[2,1-e]吡唑并[5,4-b]吡啶。这种环保方法突出了在合成化学中高效、经济且广泛适用的潜力 (石等人,2008).

安全和危害

作用机制

Target of Action

The primary targets of 2-Indeno[2,3-D]pyrazol-3-ylthiophene are DNA gyrase and Dihydrofolate reductase (DHFR) . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. DHFR, on the other hand, is an enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, a reaction crucial to the synthesis of nucleotides and ultimately DNA .

Mode of Action

2-Indeno[2,3-D]pyrazol-3-ylthiophene interacts with its targets, DNA gyrase and DHFR, inhibiting their function . By inhibiting DNA gyrase, the compound prevents the relaxation of positive supercoils, thereby hindering DNA replication. Similarly, by inhibiting DHFR, the compound disrupts the synthesis of nucleotides, further impeding DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase and DHFR by 2-Indeno[2,3-D]pyrazol-3-ylthiophene affects the DNA replication pathway . This disruption in the replication process can lead to cell death, particularly in rapidly dividing cells. The downstream effects of this disruption can vary depending on the type of cell and the specific biological context .

Result of Action

The molecular and cellular effects of 2-Indeno[2,3-D]pyrazol-3-ylthiophene’s action primarily involve the inhibition of DNA replication . This can lead to cell death, particularly in cells that are rapidly dividing. The specific effects can vary depending on the type of cell and the specific biological context .

属性

IUPAC Name |

3-thiophen-2-yl-2,4-dihydroindeno[1,2-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-5-10-9(4-1)8-11-13(10)15-16-14(11)12-6-3-7-17-12/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMLPQZUEXBQJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NNC(=C31)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2620972.png)

![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B2620974.png)

![N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2620977.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2620981.png)

![N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2620982.png)

![Methyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2620990.png)

![4-fluoro-N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2620993.png)